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molecular formula C7H10N2 B584937 2,6-Diaminotoluene-d3 CAS No. 362049-58-9

2,6-Diaminotoluene-d3

Cat. No. B584937
M. Wt: 125.189
InChI Key: RLYCRLGLCUXUPO-FIBGUPNXSA-N
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Patent
US04740620

Procedure details

Synthesis of the above recited ortho-tert-butyltoluenediamine was carried out in a 1 gallon stainless steel pressure vessel equipped with a mechanical stirrer. The vessel was charged with a 150 gram portion of a powdered commercially available silica-alumina catalyst containing 13% alumina and 1500 grams (12.24 moles) of 2,6-toluenediamine. The autoclave was sealed and purged with nitrogen. A residual blanket of nitrogen was left in the autoclave, leaving the pressure at 16 psig. The contents of the reactor were heated to a temperature of 200° C. with constant agitation. Isobutylene was then introduced into the reactor and 870 grams or 15.5 moles were added over a 30 minute period resulting in an initial reaction pressure of 970 psig. This provided a mole ratio of 1.26:1 isobutylene to toluenediamine. The reaction mixture was maintained at 200° C. for about 45 hours with constant agitation.
Name
ortho-tert-butyltoluenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1([NH2:13])[C:10]([NH2:11])=[CH:9][CH:8]=[CH:7][CH:6]1[CH3:12])([CH3:4])([CH3:3])[CH3:2].C1(C)C(N)=CC=CC=1N.CC(=C)C>>[CH3:3][C:1](=[CH2:2])[CH3:4].[C:6]1([CH3:12])[CH:7]=[CH:8][CH:9]=[C:10]([NH2:11])[C:5]=1[NH2:13]

Inputs

Step One
Name
ortho-tert-butyltoluenediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1(C(C=CC=C1N)C)N
Step Two
Name
Quantity
1500 g
Type
reactant
Smiles
C=1(C(=CC=CC1N)N)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out in a 1 gallon stainless steel pressure vessel
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
The vessel was charged with a 150 gram portion of a powdered commercially available silica-alumina catalyst
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
WAIT
Type
WAIT
Details
A residual blanket of nitrogen was left in the autoclave
CUSTOM
Type
CUSTOM
Details
leaving the pressure at 16 psig
ADDITION
Type
ADDITION
Details
were added over a 30 minute period
Duration
30 min
CUSTOM
Type
CUSTOM
Details
resulting in an initial
CUSTOM
Type
CUSTOM
Details
reaction pressure of 970 psig

Outcomes

Product
Name
Type
product
Smiles
CC(C)=C
Name
Type
product
Smiles
C1(=C(C(=CC=C1)N)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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